molecular formula C6H6N2 B179392 2-Vinylpyrazine CAS No. 4177-16-6

2-Vinylpyrazine

Cat. No.: B179392
CAS No.: 4177-16-6
M. Wt: 106.13 g/mol
InChI Key: KANZWHBYRHQMKZ-UHFFFAOYSA-N
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Description

2-Vinylpyrazine, also known as 2-Ethenylpyrazine, is an organic compound with the molecular formula C6H6N2. It consists of a pyrazine ring substituted with a vinyl group at the second position. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications .

Biochemical Analysis

Cellular Effects

The cellular effects of 2-Vinylpyrazine are also not well-studied. It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects are likely to be cell type-specific and may vary depending on the concentration of this compound and the duration of exposure .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is possible that this compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with acetylene in the presence of a catalyst. Another method includes the dehydrogenation of 2-ethylpyrazine. The reaction conditions typically involve high temperatures and the use of catalysts such as palladium or platinum .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic dehydrogenation of 2-ethylpyrazine under controlled conditions to ensure high yield and purity. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Vinylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Vinylpyrazine is unique due to its pyrazine ring, which imparts distinct aromatic properties and reactivity. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-ethenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANZWHBYRHQMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194592
Record name Vinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4177-16-6
Record name Vinylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4177-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TPK237O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-vinylpyrazine interesting for coordination chemistry?

A1: this compound exhibits versatile coordination behavior due to the presence of multiple potential donor sites. It can bind to metal centers through the nitrogen atoms of the pyrazine ring, the vinyl group's double bond, or undergo C-H bond activation to form metallacycles. [, , ] This versatility allows for the creation of diverse molecular architectures with unique properties.

Q2: Can this compound bridge multiple metal centers?

A3: Yes, this compound can act as a bridging ligand, coordinating to multiple metal centers simultaneously. For instance, in the compound Ru5(CO)155-C4H2N2CHCH)(μ-H)2, a di-metalated this compound bridges a Ru3 subunit with a Ru2 center. [] Similarly, in Ru8(CO)247-C4H2N2CHC)(μ-H)3, a tri-metalated this compound links a Ru3 unit to a Ru5 center. [] This bridging capability contributes to the formation of complex multimetallic clusters.

Q3: What spectroscopic techniques are used to characterize this compound and its metal complexes?

A4: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis to characterize this compound and its metal complexes. [, , ] NMR spectroscopy provides information about the structure and bonding in the compounds, while X-ray diffraction reveals the solid-state molecular structure, including bond lengths, angles, and coordination geometries.

Q4: What are the potential applications of this compound metal complexes?

A4: While specific applications depend on the metal and overall structure of the complex, potential areas of interest include:

  • Catalysis: Metal complexes containing this compound could serve as catalysts in various organic reactions, potentially exhibiting unique selectivity or reactivity profiles. []

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